

An In-depth Technical Guide to the Thermodynamic Properties of Bromofluoromethane

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Compound of Interest

Compound Name: Bromofluoromethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **bromofluoromethane** (CH_2BrF). The information contained herein is intended to support research, drug development, and other scientific applications where a thorough understanding of the energetic characteristics of this compound is essential. This document summarizes key quantitative data, outlines the methodologies for their determination, and illustrates the fundamental relationships between these properties.

Core Thermodynamic Properties of Bromofluoromethane

The thermodynamic properties of a substance are fundamental to understanding its stability, reactivity, and behavior in chemical and physical processes. For **bromofluoromethane**, a gaseous halomethane, these properties are crucial for applications ranging from chemical synthesis to atmospheric modeling.

Quantitative Data Summary

The key thermodynamic properties for gaseous **bromofluoromethane** at standard conditions (298.15 K and 1 bar) are summarized in the table below.

Thermodynamic Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-211.9 ± 4.9	kJ/mol
Standard Molar Entropy	S°	276.3	J/(mol·K)
Molar Heat Capacity at Constant Pressure	c_p	49.2	J/(mol·K)

Note: The value for the standard Gibbs free energy of formation is not readily available in the cited literature. It can, however, be calculated using the fundamental thermodynamic relationship illustrated in the diagram below, provided the standard enthalpy and entropy of formation of the constituent elements in their standard states are known.

The enthalpy of formation value presented is sourced from the Active Thermochemical Tables (ATcT), which utilizes a comprehensive network approach to derive highly accurate and internally consistent thermochemical data.^{[1][2]} Values for standard molar entropy and heat capacity are also well-established.^[3]

Methodologies for a Deeper Understanding

The determination of the thermodynamic properties of a compound like **bromofluoromethane** involves a combination of experimental and computational methods. While detailed, step-by-step protocols for this specific molecule are proprietary and not publicly available, this section outlines the standard, widely accepted methodologies employed for gaseous halomethanes.

Experimental Protocols

1. Calorimetry for Enthalpy of Formation:

The standard enthalpy of formation of a compound is typically determined indirectly through combustion calorimetry.

- Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during this

exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.

- Apparatus: A high-pressure reaction vessel (the "bomb"), a water-filled insulating container (calorimeter), a high-precision thermometer, and an ignition system.
- Procedure Outline:
 - A weighed sample of a related compound that undergoes clean and complete combustion is placed in the bomb.
 - The bomb is sealed and pressurized with pure oxygen.
 - The bomb is submerged in a known quantity of water in the calorimeter, and the initial temperature is recorded.
 - The sample is ignited electrically, and the combustion reaction proceeds rapidly.
 - The final temperature of the water is recorded after thermal equilibrium is reached.
 - The heat of combustion is calculated from the temperature change and the predetermined heat capacity of the calorimeter system.
 - Hess's Law is then applied to the heat of combustion data, along with the known standard enthalpies of formation of the combustion products (e.g., CO_2 , H_2O , HF , and HBr), to calculate the standard enthalpy of formation of the original compound.

2. Spectroscopic Methods for Entropy and Heat Capacity:

Standard molar entropy and heat capacity are determined from molecular structure and vibrational frequencies, which are obtained from spectroscopic measurements.

- Principle: The entropy and heat capacity of a molecule at a given temperature can be calculated using statistical mechanics if its vibrational frequencies, rotational constants, and molecular geometry are known.
- Apparatus: Infrared (IR) and Raman spectrometers.

- Procedure Outline:
 - The IR and Raman spectra of gaseous **bromofluoromethane** are recorded.
 - The absorption and scattering peaks in the spectra are assigned to specific vibrational modes of the molecule.
 - The rotational constants are determined from high-resolution rotational or rovibrational spectroscopy.
 - These experimental data are then used in statistical mechanics calculations to determine the translational, rotational, and vibrational contributions to the entropy and heat capacity.

Computational Protocols

1. Ab Initio and Density Functional Theory (DFT) Calculations:

Modern computational chemistry provides powerful tools for the accurate prediction of thermodynamic properties.

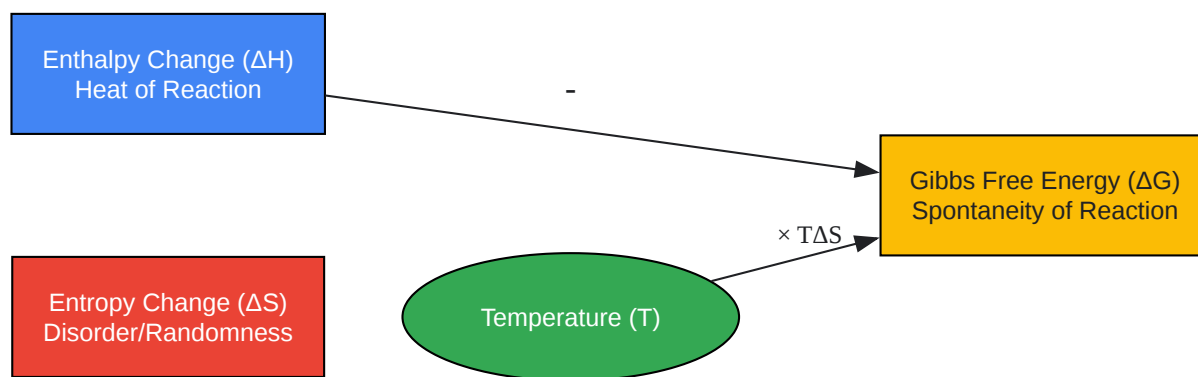
- Principle: These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. From the calculated energy, various thermodynamic properties can be derived.
- Software: Gaussian, ORCA, Q-Chem, etc.
- Procedure Outline:
 - The molecular geometry of **bromofluoromethane** is optimized to find its lowest energy conformation.
 - A frequency calculation is then performed on the optimized geometry to obtain the vibrational frequencies. These frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to enthalpy and entropy.
 - High-accuracy methods, such as G3, G4, or CBS-QB3 (Complete Basis Set methods), are often employed. These are composite methods that approximate a very high-level calculation by combining the results of several lower-level calculations. The G4 method,

for instance, has been shown to provide excellent agreement with experimental data for the enthalpy of formation of halomethanes.[1]

- The standard enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which leverage the cancellation of errors to achieve higher accuracy.
- The standard molar entropy and heat capacity are calculated from the vibrational frequencies and rotational constants obtained from the optimized geometry.
- The Gibbs free energy of formation can then be calculated from the computed enthalpy and entropy of formation.

Visualizing Thermodynamic Relationships

The core thermodynamic properties are interconnected through fundamental equations. The following diagram, generated using Graphviz, illustrates the relationship between Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).



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Relationship between core thermodynamic properties.

This diagram visually represents the fundamental equation $\Delta G = \Delta H - T\Delta S$. It highlights that the spontaneity of a reaction (indicated by ΔG) is a function of the change in enthalpy (heat of reaction) and the change in entropy (disorder), scaled by the temperature. A negative ΔG indicates a spontaneous process.

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